p-Hydroxyphenylacetamidine hydrochloride

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

p-Hydroxyphenylacetamidine hydrochloride (IUPAC: 2-(4-hydroxyphenyl)ethanimidamide hydrochloride; CAS 760884-47-7 for the free base) is a para-hydroxy-substituted phenylacetamidine derivative supplied as the hydrochloride salt. With a molecular formula of C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol, it belongs to the aryl acetamidine class—a pharmacologically significant scaffold recognized in medicinal chemistry for nitric oxide synthase (NOS) inhibition and as a versatile synthetic intermediate.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Cat. No. B8365914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyphenylacetamidine hydrochloride
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=N)N)O.Cl
InChIInChI=1S/C8H10N2O.ClH/c9-8(10)5-6-1-3-7(11)4-2-6;/h1-4,11H,5H2,(H3,9,10);1H
InChIKeySRUMPPXKBSWXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxyphenylacetamidine Hydrochloride: Physicochemical Identity, Procurement Specifications, and Comparator Landscape


p-Hydroxyphenylacetamidine hydrochloride (IUPAC: 2-(4-hydroxyphenyl)ethanimidamide hydrochloride; CAS 760884-47-7 for the free base) is a para-hydroxy-substituted phenylacetamidine derivative supplied as the hydrochloride salt . With a molecular formula of C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol, it belongs to the aryl acetamidine class—a pharmacologically significant scaffold recognized in medicinal chemistry for nitric oxide synthase (NOS) inhibition and as a versatile synthetic intermediate [1]. Its closest structural comparators include phenylacetamidine hydrochloride (unsubstituted parent; MW 170.64), 4-hydroxybenzamidine hydrochloride (benzamidine analog lacking the methylene spacer; MW 172.61), N-hydroxy-2-(4-hydroxyphenyl)acetamidine (N-hydroxy derivative; MW 166.18 free base), and the simple acetamidine hydrochloride (MW 94.54). The compound is typically procured as a white crystalline solid with ≥95% purity and is soluble in water and DMSO (>30 mg/mL) .

Why p-Hydroxyphenylacetamidine Hydrochloride Cannot Be Casually Substituted: Structural and Functional Differentiation Drivers


Substituting p-hydroxyphenylacetamidine hydrochloride with a closely related aryl amidine—whether the unsubstituted phenylacetamidine, the shorter-chain 4-hydroxybenzamidine, or the simple acetamidine—introduces a measurable cascade of physicochemical and pharmacological consequences. The para-hydroxyl group on the phenyl ring adds an additional hydrogen bond donor/acceptor pair (count: 3 HBD / 3 HBA) relative to unsubstituted phenylacetamidine (2 HBD / 2 HBA), directly altering target engagement potential . The methylene spacer (–CH₂–) between the aromatic ring and the amidine carbon differentiates this compound from benzamidine-class inhibitors such as 4-hydroxybenzamidine; this spacer length has been demonstrated in the N-phenylacetamidine series to dramatically shift NOS isoform selectivity between iNOS and nNOS [1]. Furthermore, the amidine moiety (predicted pKa ~9.86) confers a basicity profile distinct from the corresponding amide analog 2-(4-hydroxyphenyl)acetamide (atenolol intermediate), which cannot participate in the same charge-mediated active-site interactions [2]. These structural features are not interchangeable across analogs without altering biological readouts or synthetic downstream product profiles.

p-Hydroxyphenylacetamidine Hydrochloride: Quantitative Comparative Evidence vs. Closest Analogs


Hydrogen Bond Donor/Acceptor Count Comparison: p-Hydroxyphenylacetamidine vs. Unsubstituted Phenylacetamidine

p-Hydroxyphenylacetamidine (free base) possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) as calculated from its 2D structure, attributable to the amidine –NH₂, =NH, and phenolic –OH groups . In contrast, unsubstituted phenylacetamidine lacks the para-hydroxyl group and therefore has only 2 HBD and 2 HBA [1]. This additional H-bonding capacity in the target compound provides an extra pharmacophoric contact point for enzyme active-site engagement, a feature exploited in the design of NOS inhibitors where the 4-hydroxyphenyl group contributes to binding affinity within the substrate access channel [2].

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

Basicity (pKa) Differentiation: p-Hydroxyphenylacetamidine vs. N-Phenylacetamidine vs. Acetamidine

The amidine group basicity of p-hydroxyphenylacetamidine is predicted at pKa 9.86 ± 0.15 , reflecting the electron-donating effect of the para-hydroxyl group via the methylene spacer. This contrasts sharply with N-phenylacetamidine, where the directly attached phenyl ring exerts an electron-withdrawing resonance effect, yielding a measured pKT of approximately 2.4 [1]. The parent acetamidine, lacking any aromatic substituent, has a pKa of ~12.4 [2]. The 9.86 value places p-hydroxyphenylacetamidine in a therapeutically relevant intermediate basicity range, where the amidine is predominantly protonated at physiological pH (7.4), favoring ionic interactions with carboxylate residues in enzyme active sites, yet is not so basic as to impair membrane permeability.

Physicochemical Profiling Ionization State Permeability Prediction

Methylene Spacer Regulates NOS Isoform Selectivity: Class-Level Evidence from the N-Phenylacetamidine Series

In a landmark structure-activity relationship (SAR) study of N-phenylacetamidines as NOS inhibitors, Collins et al. demonstrated that the presence and length of the methylene bridge between the amidine nitrogen and the phenyl ring critically controls NOS isoform selectivity [1]. N-(3-(Aminomethyl)benzyl)acetamidine (1400W, with one methylene spacer) is a slow, tight-binding iNOS-selective inhibitor (Ki-iNOS = 7 nM), while removal of the spacer to give N-(3-(aminomethyl)phenyl)acetamidine dramatically shifted selectivity toward nNOS [1]. p-Hydroxyphenylacetamidine contains exactly one methylene spacer (–CH₂–) between the phenyl ring and the amidine carbon, structurally mirroring the 1400W scaffold architecture and distinguishing it from 4-hydroxybenzamidine, which has zero spacer atoms and is primarily recognized as a serine protease (trypsin/fXa) inhibitor rather than a NOS modulator [2].

Nitric Oxide Synthase Isoform Selectivity Inhibitor Design

Synthetic Versatility: Pinner Reaction Intermediate for Downstream N-Hydroxyacetamidine NOS Inhibitors

p-Hydroxyphenylacetamidine hydrochloride is synthesized via the classical Pinner reaction: p-hydroxyphenylacetonitrile is dissolved in ethanol and saturated with dry HCl gas over ~4 hours at ambient temperature to form the imino ester (Pinner salt) intermediate, followed by ammonolysis to yield the acetamidine [1]. This synthetic accessibility enables further N-functionalization—particularly N-hydroxylation—to generate N-hydroxy-2-(4-hydroxyphenyl)acetamidine (CAS 58484-76-7), a compound that has been identified as a scaffold for selective iNOS inhibitors with improved physicochemical parameters relative to earlier-generation molecules [2]. In contrast, 4-hydroxybenzamidine cannot undergo the analogous chain-extension functionalization due to the absence of the reactive methylene position, limiting its derivatization potential .

Synthetic Chemistry NOS Inhibitor Development Amidine Functionalization

Aqueous Solubility and Storage Stability: Hydrochloride Salt Advantage vs. Free Base Forms

p-Hydroxyphenylacetamidine hydrochloride is soluble in water due to its hydrochloride salt form, with DMSO solubility exceeding 30 mg/mL . The hydrochloride salt provides a predicted density of 1.135 ± 0.06 g/cm³ and storage stability in DMSO solution at –20°C for up to 3 months . In comparison, the corresponding free base 2-(4-hydroxyphenyl)ethanimidamide (MW 150.18) lacks the hydrochloride counterion and would exhibit reduced aqueous solubility, while the N-hydroxy analog (MW 166.18 free base) has a different hydrogen bond donor/acceptor profile (4 HBD / 1 HBA) that alters both solubility and protein binding characteristics . Acetamidine hydrochloride (MW 94.54), though also a hydrochloride salt with water solubility of approximately 1 g/mL, lacks the aromatic ring necessary for hydrophobic enzyme pocket interactions .

Formulation Compound Management Assay Development

Distinction from the Amide Analog: Amidines vs. Amides in Biological Target Engagement

p-Hydroxyphenylacetamidine hydrochloride features an amidine functional group (–C(=NH)NH₂), which is the nitrogenous bioisostere of the amide (–C(=O)NH₂) found in the widely used intermediate 2-(4-hydroxyphenyl)acetamide (CAS 17194-82-0, used in atenolol synthesis with reported yields up to 95% under deep eutectic solvent conditions [1]). The amidine group, with its higher basicity (predicted pKa ~9.86 ), is positively charged at physiological pH and can form stronger ionic interactions with aspartate/glutamate residues in enzyme active sites compared to the neutral amide. This fundamental electronic difference explains why phenylacetamidines, but not phenylacetamides, are recognized by NOS enzymes as arginine-competitive inhibitors: the amidine mimics the guanidinium group of the natural substrate L-arginine, whereas the amide cannot [2].

Bioisosterism Enzyme Inhibition Functional Group Reactivity

p-Hydroxyphenylacetamidine Hydrochloride: Validated Research and Industrial Application Scenarios


Scaffold for Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development

The para-hydroxyphenylacetamidine core serves as a privileged scaffold for developing iNOS-selective inhibitors. As demonstrated by Maccallini et al. (2020), aryl acetamidine derivatives bearing this scaffold achieved potent iNOS inhibition with improved physicochemical parameters relative to earlier-generation molecules, and compound 17 from this series showed antiproliferative effects on C6 rat glioma cells with high selectivity over normal astrocytes [1]. The methylene spacer architecture in p-hydroxyphenylacetamidine mirrors the 1400W pharmacophore, where the spacer length between the aromatic ring and the amidine group is a validated determinant of iNOS vs. nNOS selectivity [2].

N-Functionalization to N-Hydroxyacetamidine Derivatives for Enhanced NOS Binding

p-Hydroxyphenylacetamidine hydrochloride can be converted via N-hydroxylation to N-hydroxy-2-(4-hydroxyphenyl)acetamidine, a derivative that introduces an additional hydrogen bond donor at the amidine nitrogen. The N-hydroxy modification is documented to enhance metal coordination at the heme iron within the NOS active site [1]. In a 2016 screening study, novel acetamidine derivatives were evaluated for NOS inhibition, and one compound emerged with an IC₅₀ of 53 nM against iNOS [2]. The p-hydroxyphenylacetamidine hydrochloride starting material thus provides a direct synthetic route to this pharmacologically validated series.

Physicochemically Differentiated Amidine Building Block for Parallel Library Synthesis

With its characteristic pKa (~9.86), hydrogen bond donor/acceptor count (3/3), and DMSO solubility exceeding 30 mg/mL with proven –20°C storage stability [1], p-hydroxyphenylacetamidine hydrochloride offers a well-characterized building block profile for medicinal chemistry library production. Unlike 4-hydroxybenzamidine hydrochloride, which primarily finds use in serine protease inhibitor programs [2], the phenylacetamidine scaffold directs biological screening toward NOS and related arginine-processing enzyme targets, providing a structurally justified basis for compound selection in focused library design.

Reference Standard for Differentiation from Atenolol Synthetic Impurities

The amidine functionality of p-hydroxyphenylacetamidine distinguishes it analytically from the amide-based atenolol intermediate 2-(4-hydroxyphenyl)acetamide (CAS 17194-82-0) and its related impurities [1]. For analytical chemistry and quality control laboratories, the hydrochloride salt provides a crystalline, well-characterized reference material (white solid, water-soluble) whose distinct HPLC retention time, NMR signature (amidine C=NH proton), and mass spectrum (MW 186.64) enable unambiguous identification separate from the amide-class impurities commonly encountered in beta-blocker pharmaceutical manufacturing [2].

Quote Request

Request a Quote for p-Hydroxyphenylacetamidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.